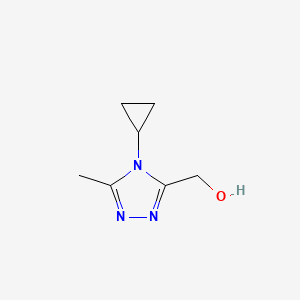
Ácido metanosulfónico; (3-metil-oxetan-3-il)metanol
Descripción general
Descripción
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol is a compound that combines the properties of methanesulfonic acid and (3-methyloxetan-3-yl)methanol. Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, making it a valuable reagent in green chemistry . (3-methyloxetan-3-yl)methanol is a derivative of oxetane, a four-membered cyclic ether, which is often used in polymer chemistry .
Aplicaciones Científicas De Investigación
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound’s stability and low toxicity make it suitable for use in biological studies and applications.
Medicine: Methanesulfonic acid derivatives are explored for their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;(3-methyloxetan-3-yl)methanol typically involves the reaction of methanesulfonic acid with (3-methyloxetan-3-yl)methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide or dimethyl disulfide using various oxidizing agents such as chlorine or nitric acid . The resulting methanesulfonic acid can then be reacted with (3-methyloxetan-3-yl)methanol to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: Methanesulfonic acid is resistant to oxidation, making it stable under various conditions.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Methanesulfonic acid can participate in substitution reactions, particularly in the formation of esters and other derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving methanesulfonic acid include strong oxidizing agents like chlorine and nitric acid, as well as catalysts for esterification reactions .
Major Products
The major products formed from reactions involving methanesulfonic acid;(3-methyloxetan-3-yl)methanol include various esters and derivatives that are useful in industrial applications .
Mecanismo De Acción
The mechanism of action of methanesulfonic acid;(3-methyloxetan-3-yl)methanol involves its strong acidic properties, which facilitate various chemical reactions. Methanesulfonic acid acts as a Brønsted acid, donating protons to reactants and thereby catalyzing reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Sulfuric Acid: A strong acid with similar properties but higher reactivity and toxicity.
Hydrochloric Acid: Another strong acid, commonly used but more corrosive and hazardous.
Nitric Acid: Strong oxidizing acid, used in different industrial applications but more dangerous to handle.
Uniqueness
Methanesulfonic acid;(3-methyloxetan-3-yl)methanol is unique due to its combination of high chemical stability, low toxicity, and strong acidic properties. These characteristics make it a valuable reagent in green chemistry and various industrial applications .
Propiedades
IUPAC Name |
methanesulfonic acid;(3-methyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.CH4O3S/c1-5(2-6)3-7-4-5;1-5(2,3)4/h6H,2-4H2,1H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCZBYKHWQHFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CO.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855023 | |
| Record name | Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3864-43-5 | |
| Record name | Methanesulfonic acid--(3-methyloxetan-3-yl)methanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, cyano[[[(4-methylphenyl)sulfonyl]oxy]amino]-, ethyl ester](/img/structure/B1375886.png)

![Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate](/img/structure/B1375890.png)







![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)


![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B1375909.png)
